molecular formula C8H16ClNO B1487338 2-(Cyclopropylmethyl)morpholine hydrochloride CAS No. 2208273-00-9

2-(Cyclopropylmethyl)morpholine hydrochloride

Cat. No. B1487338
CAS RN: 2208273-00-9
M. Wt: 177.67 g/mol
InChI Key: ZODWQYJNSCRANW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, including CPMM, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of CPMM is C10H17ClN2O. The average mass is 141.211 Da and the monoisotopic mass is 141.115356 Da .

Scientific Research Applications

Antimicrobial Applications

2-(Cyclopropylmethyl)morpholine hydrochloride: has shown potential in antimicrobial applications. A study exploring the effects of morpholine derivatives on polymer properties and biological activity found that these compounds could act as potent antimicrobial agents . The study indicated that morpholine derivatives could be used to amplify the zone of inhibition against microbial growth, suggesting their use in developing new antimicrobial substrates.

Pharmacological Actions

In pharmacology, morpholine derivatives, including 2-(Cyclopropylmethyl)morpholine hydrochloride , are recognized for their diverse pharmacological actions. They have been studied for their potential roles in treating various diseases due to their wide range of therapeutic effects . This includes applications in developing new drugs with morpholine as a core structure.

Biotechnology and Enzyme Inhibition

Morpholine derivatives are also significant in biotechnology for their role as enzyme inhibitors. They have been identified as potential succinate dehydrogenase inhibitors (SDHIs), which are crucial in the study of metabolic pathways and the development of targeted therapies .

Materials Science

In the field of materials science, morpholine compounds are used as intermediates in the synthesis of various materials. They serve as building blocks in creating complex structures, particularly in the development of pharmaceutical ingredients .

Analytical Chemistry

2-(Cyclopropylmethyl)morpholine hydrochloride: is utilized in analytical chemistry as a reference standard for pharmaceutical testing. Its properties make it suitable for ensuring the accuracy and reliability of analytical methods .

Drug Synthesis and Design

Morpholine derivatives are integral in the synthesis and design of drugs. They are involved in creating modified nucleosides and other compounds that have implications in treating genetic diseases and regulating gene expression .

Solvent Applications

Morpholine compounds, including 2-(Cyclopropylmethyl)morpholine hydrochloride , can be used as solvents in special applications due to their chemical properties. They are particularly useful in organic synthesis and other chemical processes .

properties

IUPAC Name

2-(cyclopropylmethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7(1)5-8-6-9-3-4-10-8;/h7-9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODWQYJNSCRANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethyl)morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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